molecular formula C19H20N4O3 B2551367 N-(3,5-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251589-05-5

N-(3,5-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2551367
M. Wt: 352.394
InChI Key: GKVFDGLMKDYJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Transformations

Research has explored the synthesis and chemical properties of compounds related to "N-(3,5-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide", highlighting their potential in chemical synthesis and transformations. For example, the photochemical cleavage of the N-O bond in 1,2,4-oxadiazolines has been studied, demonstrating the formation of acetamidines under mild conditions, which could provide insights into the manipulation and functionalization of similar compounds (Srimannarayana, Srivastava, & Clapp, 1970). Additionally, the synthesis of N-substituted acetamide derivatives featuring oxadiazole nucleus has been investigated for their antibacterial activity, indicating a potential application in medicinal chemistry (Iqbal et al., 2017).

Biological Activities and Applications

Studies have also focused on the biological activities of compounds containing the 1,2,4-oxadiazole moiety and related structures, suggesting a range of potential applications. For instance, compounds with 1,3,4-oxadiazole derivatives have shown potent α-glucosidase inhibitory potential, indicating their relevance in addressing diabetes through the inhibition of carbohydrate-digesting enzymes (Iftikhar et al., 2019). Another research avenue has been the evaluation of acetamide derivatives bearing oxadiazole heterocyclic cores for their antibacterial potentials, underscoring the importance of such compounds in developing new antibacterial agents (Kashif Iqbal et al., 2017).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-4-16-21-19(26-22-16)14-5-6-18(25)23(10-14)11-17(24)20-15-8-12(2)7-13(3)9-15/h5-10H,4,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVFDGLMKDYJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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